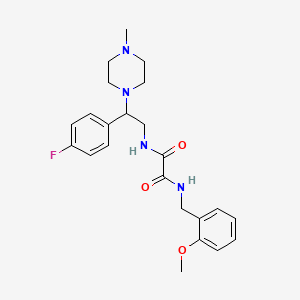

![molecular formula C17H15ClN2O3S B2529653 (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 392326-55-5](/img/structure/B2529653.png)

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Aplicaciones Científicas De Investigación

Hypoglycemic and Hypolipidemic Activity

One area of research has explored the synthesis and evaluation of thiazolidinedione analogs, similar in structural complexity to (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide, for their potential in treating type-2 diabetes. These compounds have demonstrated significant reductions in blood glucose, total cholesterol (CHL), and triglyceride (TG) levels in high-fat diet-fed Sprague–Dawley rats (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Antimicrobial Activity

Another study focused on the synthesis and antimicrobial screening of a series of compounds, including those with structural similarities to the subject chemical, against various bacterial and fungal strains. These compounds demonstrated valuable therapeutic potential for treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Antibacterial Activity and Action Mechanism

Research into 1,3,4-oxadiazole thioether derivatives, which share a thematic chemical lineage with the compound , has shown good antibacterial activities against Xanthomonas oryzae pv. oryzae. These studies not only highlight the compounds' effective inhibition of bacterial growth but also delve into their mechanism of action, providing insights into potential applications in agricultural pest control (Song et al., 2017).

Anticancer Activity

Derivatives of 4-thiazolidinones, incorporating a benzothiazole moiety similar to the structure of interest, have been evaluated for their antitumor properties. Certain compounds in this class have shown promising anticancer activity across various cancer cell lines, including leukemia, melanoma, and lung cancer, highlighting the potential for these molecules in cancer therapy (Havrylyuk et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of this compound is the FtsZ protein . FtsZ is a protein that plays a crucial role in bacterial cell division . It forms a ring at the future site of the septum of dividing cells, controlling the process of cell division .

Mode of Action

The compound interacts with its target, the FtsZ protein, by disrupting its GTPase activity and dynamic assembly . This interaction inhibits bacterial cell division, leading to bacterial cell death .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the ftsz protein, which is involved in the process of bacterial cell division . The disruption of this process leads to the death of the bacterial cells .

Result of Action

The result of the compound’s action is the inhibition of bacterial cell division, leading to bacterial cell death . This is achieved through the disruption of the GTPase activity and dynamic assembly of the FtsZ protein .

Propiedades

IUPAC Name |

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-20-12-6-5-11(18)9-15(12)24-17(20)19-16(21)10-4-7-13(22-2)14(8-10)23-3/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSJUYKFTDPSQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2529573.png)

![1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2529583.png)

![4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine](/img/structure/B2529585.png)

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B2529586.png)

![N-(4-methylthiazol-2-yl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2529589.png)

![3-Propan-2-yl-5-[[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2529593.png)